![molecular formula C16H15Cl3N2O3S B2509901 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide CAS No. 337922-16-4](/img/structure/B2509901.png)

2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide" is a chemical entity that appears to be related to various acetamide derivatives with potential therapeutic applications and interesting chemical properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that can offer insights into the chemical behavior and potential applications of similar molecules.

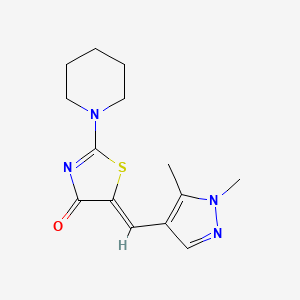

Synthesis Analysis

The synthesis of related compounds involves the treatment of phenoxyacetamide with chlorosulfonic acid to yield sulfonyl chlorides, which are then further reacted to produce sulfonamides and sulfonohydrazides . This suggests that the synthesis of the compound might also involve steps of chlorosulfonation and subsequent reactions to introduce the sulfonyl and anilino groups. The therapeutic anilidoquinoline derivative mentioned in paper was synthesized and evaluated for its efficacy, indicating that similar compounds can be synthesized and tested for biological activities.

Molecular Structure Analysis

The molecular structure of related compounds such as 2-Bromo-N-(2-chlorophenyl)acetamide shows that the N—H bond is syn to the chloro substituent and anti to the C=O and C—Br bonds . This conformational detail could be relevant to the compound , as the orientation of substituents can significantly affect the molecule's reactivity and interactions. The crystal structure is stabilized by hydrogen bonds and halogen interactions, which could also be a feature in the compound of interest .

Chemical Reactions Analysis

The chemical reactions of related compounds involve the formation of hydrogen bonds and halogen interactions, which contribute to the stability of the crystal structure . The sulfonohydrazides can undergo condensation with carbonyl compounds to form hydrazones, and in some cases, cyclization occurs to form heterocyclic rings . These reactions highlight the reactivity of the functional groups present in the molecule, which could be extrapolated to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the presence of hydrogen bonds and halogen interactions in the crystal structure of 2-Bromo-N-(2-chlorophenyl)acetamide affects its solid-state properties . The disolvate of N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide with dimethyl sulfoxide shows disorder in the solvent molecules, indicating flexibility in the crystal lattice . These properties are essential for understanding the behavior of the compound under different conditions and could be relevant to the compound .

Scientific Research Applications

Crystallography and Molecular Structure

The molecular structure and crystallography of compounds related to 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide have been explored in several studies. For instance, the conformation of N—H bonds and the angle between the sulfonyl and aniline benzene rings in similar compounds have been described, providing insights into the molecular geometry and potential reactivity of these molecules (Gowda et al., 2010).

Antimicrobial Activity

The design, synthesis, and antimicrobial activity of new compounds containing segments such as β-lactam, cyclic imide, and sulfonamido group have been reported. These studies highlighted the high biological activity of these compounds against bacterial and fungal strains, suggesting the potential of 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide derivatives in antimicrobial applications (Fadel & Al-Azzawi, 2021).

Synthesis and Reactivity

Research has delved into the synthesis of various derivatives of similar compounds and evaluated their antimicrobial and antifungal activities. The structural confirmation and biological activity screening of these compounds reveal their potential as promising antibacterial and antifungal agents, suggesting the applicability of 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide in developing new therapeutic agents (Abbasi et al., 2020).

Chemical Reactions and Synthesis Techniques

Studies have also focused on the chemical reactions and synthesis techniques involving sulfonyl and anilino groups, key components of 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide. This includes exploring the insertion of sulfur dioxide in anilines to create sulfonated oxindoles, showcasing advanced synthesis techniques and the potential for creating a wide range of derivatives with varied biological activities (Liu, Zheng, & Wu, 2017).

Mechanism of Action

The specific mechanism of action for this compound is not provided in the search results. It’s known to be used in scientific research, possibly in the field of drug development.

properties

IUPAC Name |

2-(2-chloro-N-(2,5-dichlorophenyl)sulfonylanilino)-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl3N2O3S/c1-20(2)16(22)10-21(14-6-4-3-5-12(14)18)25(23,24)15-9-11(17)7-8-13(15)19/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYXQMVNNOUKNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN(C1=CC=CC=C1Cl)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2509818.png)

![N-[4-(2-phenylethynyl)phenyl]methanesulfonamide](/img/structure/B2509820.png)

![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509827.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide](/img/structure/B2509829.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2509835.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2509837.png)